The synthesis of (S)-MDPV typically involves several key steps:
For instance, one method describes treating benzaldehyde with n-butylmagnesium chloride to yield an alcohol, which is then oxidized to form the ketone precursor. Subsequent steps involve bromination and reaction with pyrrolidine to yield (S)-MDPV hydrochloride .
The molecular formula of (S)-MDPV HCl is CHClNO. The compound features a methylenedioxy group attached to a phenyl ring, which is characteristic of many psychoactive substances. Its structural representation includes:
(S)-MDPV undergoes various chemical reactions typical of amines and ketones. Notably:
In analytical contexts, (S)-MDPV can be derivatized for enhanced detection using techniques such as gas chromatography-mass spectrometry (GC-MS), where it may decompose into identifiable fragments upon thermal analysis .
(S)-MDPV primarily acts as a monoamine transporter blocker, exhibiting high affinity for dopamine and norepinephrine transporters. Its mechanism involves:
Research indicates that (S)-MDPV's selectivity for catecholamines over serotonin contributes to its stimulant properties .
While primarily known for its recreational use, (S)-MDPV has potential applications in scientific research:
(S)-Methylenedioxypyrovalerone hydrochloride exhibits extraordinary potency and stereoselective binding at the dopamine transporter. In vitro assays using rat brain synaptosomes demonstrate that (S)-methylenedioxypyrovalerone hydrochloride inhibits dopamine uptake with half-maximal inhibitory concentration (IC₅₀) values of 2.13 ± 0.17 nM, making it approximately 180-fold more potent than its (R)-enantiomer counterpart (IC₅₀ = 382.80 ± 53.26 nM) [2]. This remarkable stereoselectivity is further evidenced by the observation that (S)-methylenedioxypyrovalerone hydrochloride is approximately 100-fold more potent than cocaine at the human dopamine transporter expressed in cell systems, with IC₅₀ values of 4.1 nM versus 198.8 nM for cocaine [10].
The molecular mechanism involves high-affinity orthosteric binding at the dopamine transporter substrate site, functioning as a pure reuptake inhibitor rather than a substrate. Unlike monoamine-releasing agents, (S)-methylenedioxypyrovalerone hydrochloride does not undergo transporter-mediated intracellular translocation, as confirmed through electrophysiological assessments and radiolabeled efflux studies [10]. This blockade mechanism results in prolonged dopamine dwell time within the synaptic cleft, significantly amplifying dopaminergic signaling. Fast-scan cyclic voltammetry in mouse striatal slices reveals that (S)-methylenedioxypyrovalerone hydrochloride produces greater maximal inhibition of dopamine clearance (approximately 90%) compared to cocaine (approximately 70%) at saturating concentrations, indicating superior efficacy in disrupting dopamine reuptake mechanisms [10].
Table 1: Comparative Dopamine Transporter Affinity of (S)-Methylenedioxypyrovalerone Hydrochloride
Compound | IC₅₀ at Rat DAT (nM) | IC₅₀ at Human DAT (nM) | Potency Ratio vs. Cocaine | Stereoselectivity (S/R ratio) |
---|---|---|---|---|
(S)-Methylenedioxypyrovalerone hydrochloride | 2.13 ± 0.17 | 4.1 | 100:1 | 1:0.006 |
(R)-Methylenedioxypyrovalerone | 382.80 ± 53.26 | 726.1 | 0.5:1 | - |
Racemic Methylenedioxypyrovalerone | 4.85 ± 0.49 | 12.5 | 40:1 | - |
Cocaine | 198.80 ± 14.86 | 250-500 | 1:1 | - |
(S)-Methylenedioxypyrovalerone hydrochloride demonstrates significant potency at the norepinephrine transporter, though with slightly reduced selectivity compared to its dopamine transporter actions. Neurochemical assays reveal IC₅₀ values of 9.86 ± 1.03 nM at the rat norepinephrine transporter, maintaining approximately 80-fold selectivity over the (R)-enantiomer (IC₅₀ = 726.10 ± 150.10 nM) [2]. This norepinephrine transporter inhibition potency represents a 40-fold advantage over cocaine (IC₅₀ = 395.90 ± 47.80 nM) in direct comparative assessments [6].
The functional consequences of norepinephrine transporter blockade manifest in robust sympathetic activation. Telemetric cardiovascular monitoring in conscious rats documents that (S)-methylenedioxypyrovalerone hydrochloride (0.3–3.0 mg per kilogram, subcutaneous) induces dose-dependent hypertension and tachycardia [6]. Pharmacological dissection using adrenergic antagonists demonstrates that these cardiovascular effects are mediated through α₁-adrenoceptors (blood pressure elevation) and β-adrenoceptors (heart rate acceleration). Pretreatment with the ganglionic blocker chlorisondamine (3 mg per kilogram) abolishes both the hypertensive and tachycardic responses to (S)-methylenedioxypyrovalerone hydrochloride, confirming the central nervous system-mediated sympathetic activation rather than direct peripheral effects [6].
The norepinephrine transporter selectivity ratio relative to the serotonin transporter exceeds 1,000-fold, as (S)-methylenedioxypyrovalerone hydrochloride shows negligible affinity for the serotonin transporter at concentrations below 10 μM [2] [10]. This pharmacological profile distinguishes it from many other psychoactive cathinones (e.g., methylone, mephedrone) that exhibit significant serotonergic activity.
(S)-Methylenedioxypyrovalerone hydrochloride exhibits minimal interaction with the serotonin transporter system, demonstrating exceptional selectivity for catecholamine transporters. Quantitative uptake inhibition assays across multiple models—including rat brain synaptosomes and cells expressing human serotonin transporter—consistently show IC₅₀ values exceeding 3,000 nM for serotonin transporter [2] [10]. This represents a selectivity ratio of approximately 1,400:1 for dopamine transporter over serotonin transporter, and approximately 300:1 for norepinephrine transporter over serotonin transporter.
This catecholamine-selective profile has significant functional implications for the compound's behavioral effects. Intracranial self-stimulation studies in rats reveal that (S)-methylenedioxypyrovalerone hydrochloride (0.032–1.0 mg per kilogram) produces powerful abuse-related facilitation of brain reward circuitry, whereas the serotonin-releasing cathinone methylone demonstrates significantly weaker reinforcing effects under identical testing conditions [3]. Microdialysis measurements in the nucleus accumbens provide neurochemical corroboration, showing that intravenous administration of (S)-methylenedioxypyrovalerone hydrochloride (0.1 and 0.3 mg per kilogram) increases extracellular dopamine concentrations by 300-400% above baseline without altering serotonin levels [3] [10].
The functional segregation from serotonergic systems likely underlies the observation that (S)-methylenedioxypyrovalerone hydrochloride lacks the "entactogenic" properties characteristic of serotonin-releasing agents like 3,4-methylenedioxymethamphetamine. Drug discrimination studies in female Sprague-Dawley rats trained to recognize 0.5 mg per kilogram (S)-methylenedioxypyrovalerone hydrochloride demonstrate that serotonergic agonists (lysergic acid diethylamide) produce only partial substitution (approximately 60% drug-appropriate responding), while dopaminergic stimulants (cocaine, methamphetamine) produce full substitution [7].
Advanced electrochemical techniques provide temporal resolution of (S)-methylenedioxypyrovalerone hydrochloride's effects on synaptic dopamine dynamics. Fast-scan cyclic voltammetry in mouse striatal slices demonstrates that (S)-methylenedioxypyrovalerone hydrochloride (100 nM) reduces dopamine clearance rate by approximately 80%—significantly greater than the 60% inhibition produced by equimolar cocaine [10]. This superior reuptake inhibition arises from both higher binding affinity and slower dissociation kinetics from the dopamine transporter. Analysis of the Michaelis-Menten parameters reveals (S)-methylenedioxypyrovalerone hydrochloride decreases the Vₘₐₓ for dopamine uptake without altering Kₘ, consistent with non-competitive transporter blockade [1] [10].
In vivo microdialysis in the rat nucleus accumbens shows that intravenous administration of (S)-methylenedioxypyrovalerone hydrochloride (0.1 mg per kilogram) produces rapid dopamine efflux, elevating extracellular dopamine concentrations to 250% of baseline within 10 minutes. Higher doses (0.3 mg per kilogram) produce even more dramatic increases (approximately 400% baseline) with prolonged duration exceeding 60 minutes [10]. These dopamine elevations significantly exceed those produced by equipotent doses of cocaine and demonstrate linear pharmacokinetic-pharmacodynamic correlation with plasma concentrations of the parent compound [1].
Functional magnetic resonance imaging reveals that (S)-methylenedioxypyrovalerone hydrochloride administration (1.0 mg per kilogram) produces persistent alterations in brain network organization detectable 24 hours post-administration. Graph theory analysis demonstrates increased clustering coefficients (0.48 ± 0.03 vs. 0.39 ± 0.02 in controls), rich club index (1.28 ± 0.05 vs. 1.15 ± 0.04), and average path length (1.92 ± 0.06 vs. 1.78 ± 0.05), indicating reduced network efficiency and increased nodal interconnectivity within corticostriatal-limbic circuits [8]. These neuroadaptations correlate with subcellular redistribution of the dopamine transporter, including internalization from the plasma membrane and reduced striatal dopamine transporter expression [8].
Table 2: Neurochemical Effects of (S)-Methylenedioxypyrovalerone Hydrochloride on Dopamine Dynamics
Measurement Technique | Experimental Model | Key Finding | Temporal Resolution |
---|---|---|---|
Fast-scan cyclic voltammetry | Mouse striatal slices | 80% reduction in dopamine clearance at 100 nM | Milliseconds |
In vivo microdialysis | Rat nucleus accumbens | 400% DA increase (0.3 mg per kilogram intravenous) | 10-minute samples |
Functional magnetic resonance imaging | Rat brain networks | Increased clustering coefficient (0.48) at 24 hours post-dose | Minutes |
Radiolabeled uptake assays | Rat synaptosomes | IC₅₀ = 2.13 nM at dopamine transporter | 30-minute incubations |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8